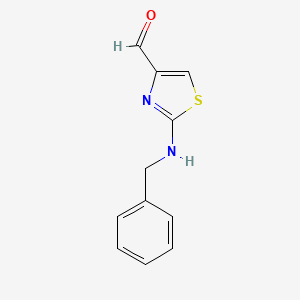

2-Benzylaminothiazole-4-carbaldehyde

Description

2-Benzylaminothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a benzylamino group at position 2 and an aldehyde functional group at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur atoms, confers unique electronic and steric properties, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

2-(benzylamino)-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C11H10N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) |

InChI Key |

TXCHIPVPOPIXML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize the properties of 2-Benzylaminothiazole-4-carbaldehyde, we compare it with two structurally or functionally related compounds: 2-formylpyridine thiosemicarbazone () and 4-(Bromomethyl)benzaldehyde (). Key distinctions in molecular structure, reactivity, and biological activity are summarized below.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₀N₂OS | Benzylamino, thiazole, aldehyde | Planar thiazole ring with conjugated aldehyde; benzyl group enhances lipophilicity |

| 2-Formylpyridine thiosemicarbazone | C₇H₉N₅S | Pyridine, thiosemicarbazone | Pyridine ring with thiosemicarbazone side chain; strong metal-chelating capacity |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromomethyl, aldehyde | Benzaldehyde derivative with bromomethyl substituent; high electrophilicity |

Key Observations :

- The thiosemicarbazone group in 2-formylpyridine thiosemicarbazone enables robust coordination with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes critical for antitumor activity .

- The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions, whereas the thiazole ring in the target compound may participate in aromatic interactions or hydrogen bonding .

Key Findings :

- 2-Formylpyridine thiosemicarbazone exhibits pronounced antitumor effects by disrupting iron metabolism and inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. Its iron(II) complex remains stable in plasma, suggesting sustained activity in vivo .

- This compound shares the aldehyde functional group with 2-formylpyridine thiosemicarbazone but lacks the thiosemicarbazone side chain, which is critical for metal chelation and enzyme inhibition. Its benzyl group may enhance membrane permeability compared to pyridine-based analogs.

- 4-(Bromomethyl)benzaldehyde serves primarily as a synthetic intermediate, with its bromomethyl group enabling alkylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.